N-Cyclopentylaminosulfonamidehcl
Description
Contextual Significance of Aminosulfonamide Compounds in Contemporary Medicinal Chemistry and Chemical Biology Research
The aminosulfonamide functional group is a well-established pharmacophore in drug discovery and development. Sulfonamides, the broader class to which aminosulfonamides belong, were among the first effective antimicrobial agents and continue to be a vital component of the medicinal chemist's toolkit. Their utility extends far beyond antibacterial action, with derivatives exhibiting a wide array of biological activities, including diuretic, hypoglycemic, and anticancer properties. nih.gov
In contemporary research, aminosulfonamides are recognized for their ability to act as bioisosteres of amides and other functional groups, offering a strategy to modulate the physicochemical properties and pharmacological profiles of lead compounds. This versatility has led to their incorporation into molecules targeting a diverse range of biological targets. For instance, certain aryl aminosulfonamide derivatives have been identified as potent antagonists of the 5-HT6 serotonin (B10506) receptor, a target of interest for cognitive disorders.
Furthermore, chemical biology has utilized sulfonamides to probe complex cellular processes. Some sulfonamides have been shown to interfere with membrane traffic by inhibiting V-ATPases, leading to an increase in organellar pH. This highlights the role of such compounds as chemical tools to dissect and understand fundamental biological pathways.
Rationale for the Academic Investigation of N-Cyclopentylaminosulfonamide Hydrochloride: Focusing on Synthetic Feasibility and Mechanistic Understanding
The specific academic focus on N-Cyclopentylaminosulfonamide hydrochloride is driven by two primary considerations: its synthetic tractability and the desire to understand its potential mechanism of action.
Synthetic Feasibility:
The synthesis of N-Cyclopentylaminosulfonamide hydrochloride is, in principle, straightforward, relying on well-established chemical reactions. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com In the case of N-Cyclopentylaminosulfonamide hydrochloride, this would likely involve the reaction of cyclopentylamine (B150401) with a suitable sulfonyl chloride, followed by conversion to the hydrochloride salt.
The general synthetic approach can be outlined as follows:
Step 1: Sulfonamide Formation: Reaction of cyclopentylamine with a sulfamoyl chloride (or a related sulfonylating agent) in the presence of a base to neutralize the hydrogen chloride byproduct.
Step 2: Hydrochloride Salt Formation: Treatment of the resulting N-cyclopentylaminosulfonamide with hydrochloric acid to yield the final hydrochloride salt.
The availability of the starting materials and the robustness of the reaction make the synthesis of N-Cyclopentylaminosulfonamide hydrochloride and its analogs a feasible endeavor for research laboratories. This accessibility allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Mechanistic Understanding:
A key driver for the investigation of N-Cyclopentylaminosulfonamide hydrochloride is a patent describing cyclopentyl sulfonamide derivatives as potentiators of glutamate (B1630785) receptor function. nih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a vast array of physiological and pathological processes. nih.gov The ability to modulate glutamate receptor activity presents a significant therapeutic opportunity for a range of neurological and psychiatric disorders.
The patent suggests that compounds with a cyclopentyl sulfonamide core structure can enhance the function of glutamate receptors. While the precise mechanism of this potentiation is not fully detailed, it represents a significant departure from the classical antibacterial mechanism of action of sulfonamides, which involves the inhibition of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway. drugbank.commhmedical.commsdmanuals.com This novel proposed mechanism for a sulfonamide derivative warrants further investigation to elucidate the specific molecular interactions and downstream signaling pathways involved.
The study of N-Cyclopentylaminosulfonamide hydrochloride therefore provides a platform to explore this potential new area of sulfonamide pharmacology. Research in this area would aim to confirm the glutamate receptor potentiating activity, identify the specific receptor subtypes involved (e.g., AMPA, NMDA, or metabotropic glutamate receptors), and understand the structural requirements for this activity.
Interactive Data Tables
To further contextualize the study of N-Cyclopentylaminosulfonamide hydrochloride, the following tables provide representative data for related compounds.
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 1.3 |
| N-Cyclopentylacetamide | C₇H₁₃NO | 127.18 | 1.1 |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | -0.6 |
Note: The data in this table is for structurally related compounds and is intended to provide a general physicochemical context. The properties of N-Cyclopentylaminosulfonamide hydrochloride may vary.
Table 2: General Biological Activities of Aminosulfonamide Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Aryl Aminosulfonamides | 5-HT6 Receptor Antagonism | Cognitive Disorders |
| Various Sulfonamides | V-ATPase Inhibition | Chemical Biology Tool |
| Cyclopentyl Sulfonamides | Glutamate Receptor Potentiation | Neurological Disorders |
| Antibacterial Sulfonamides | Dihydropteroate Synthase Inhibition | Infectious Diseases |
This table illustrates the diverse range of biological activities associated with the aminosulfonamide scaffold, highlighting the rationale for exploring novel derivatives like N-Cyclopentylaminosulfonamide hydrochloride.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H13ClN2O2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(sulfamoylamino)cyclopentane;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)7-5-3-1-2-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
InChI Key |
KARNCRPHXJNORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of N Cyclopentylaminosulfonamide Hydrochloride
Strategic Approaches to Sulfonamide Synthesis: Precursor Selection and Reaction Pathway Design
Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity
The optimization of reaction conditions is paramount to maximize the yield and purity of N-Cyclopentylaminosulfonamide hydrochloride while minimizing side reactions. Key parameters to consider include the solvent, temperature, stoichiometry of reactants, and the choice of base.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. | These solvents are inert to the reactants and facilitate the dissolution of both the sulfonyl chloride and the amine. researchgate.net |
| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | The initial low temperature helps to control the exothermic nature of the reaction and minimize the formation of by-products. researchgate.net |
| Stoichiometry | A slight excess of the amine or sulfonyl chloride can be used to ensure the complete consumption of the limiting reagent. | Typically, a 1:1 to 1:1.2 molar ratio of amine to sulfonyl chloride is employed. |
| Base | Tertiary amines like triethylamine (B128534) or pyridine (B92270) are common choices. | The base should be non-nucleophilic to avoid competing with the cyclopentylamine (B150401) in reacting with the sulfonyl chloride. The pKa of the base is also a crucial factor. |
A typical laboratory-scale synthesis might involve dissolving cyclopentylamine and triethylamine in dichloromethane, cooling the mixture in an ice bath, and then adding the sulfonyl chloride dropwise. The reaction mixture is then stirred at room temperature for a specified period.
Exploration of Novel Catalytic Systems and Green Chemistry Principles in Sulfonamide Formation
Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for sulfonamide formation, aligning with the principles of green chemistry. sci-hub.se
Novel Catalytic Systems:
While the direct reaction between a sulfonyl chloride and an amine is often efficient, catalytic methods are being explored to improve reaction rates and expand the substrate scope. For instance, metal-catalyzed reactions, such as those employing copper or palladium, have been developed for the synthesis of certain sulfonamides, although their application to simple alkylamines like cyclopentylamine is less common than for arylamines. rsc.org
Green Chemistry Principles:
Several green chemistry strategies can be applied to the synthesis of N-Cyclopentylaminosulfonamide hydrochloride:
Atom Economy: The classical synthesis from a sulfonyl chloride and an amine has good atom economy, with the main byproduct being the hydrochloride salt of the base.
Use of Safer Solvents: Replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where feasible, is a key consideration. sci-hub.se Some sulfonamide syntheses have been successfully carried out in aqueous media, which simplifies workup and reduces environmental impact.
Energy Efficiency: Performing reactions at ambient temperature, when possible, reduces energy consumption. Microwave-assisted synthesis has also been explored for the rapid and efficient formation of sulfonamides. ekb.eg
Catalysis: The use of catalysts, even in small amounts, is preferable to stoichiometric reagents.
| Green Chemistry Approach | Application to N-Cyclopentylaminosulfonamide Synthesis |
| Solvent-free reactions | Neat reactions between the sulfonyl chloride and cyclopentylamine in the presence of a solid-supported base could be explored. mdpi.com |
| Aqueous synthesis | The reaction could potentially be performed in water using a suitable base, simplifying product isolation. sci-hub.se |
| Flow chemistry | Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are inherently safer for highly exothermic reactions. |
Purification and Isolation Techniques for High-Purity N-Cyclopentylaminosulfonamide Hydrochloride
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the base hydrochloride salt, and any byproducts. The final product is the hydrochloride salt, which is typically a crystalline solid and more stable than the free base.
A standard purification sequence would involve:
Aqueous Workup: The reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base and its salt. This is followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and then with brine to remove residual water-soluble impurities.
Drying and Evaporation: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide as a free base.
Formation of the Hydrochloride Salt: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or another solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt, being less soluble, precipitates out of the solution.
Crystallization: The precipitated hydrochloride salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether, isopropanol/hexane) to obtain a high-purity crystalline solid. The choice of solvent is critical and is determined empirically to ensure good recovery of the pure product.
Advanced Structural Confirmation and Purity Assessment of Synthetic Products (Beyond Basic Identification)
Once a pure sample of N-Cyclopentylaminosulfonamide hydrochloride is obtained, its structure and purity must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For N-Cyclopentylaminosulfonamide hydrochloride, one would expect to see characteristic signals for the protons on the cyclopentyl ring and the N-H proton of the sulfonamide. The chemical shifts and coupling patterns would be consistent with the proposed structure. While specific data for the title compound is not readily available in the searched literature, related structures like cyclohexylamine (B46788) hydrochloride show characteristic proton signals. chemicalbook.com
¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the different carbon atoms of the cyclopentyl ring. Data for related compounds like N-cyclohexylhydroxylamine hydrochloride can provide an indication of the expected chemical shifts. chemicalbook.com
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For N-Cyclopentylaminosulfonamide hydrochloride, the mass of the protonated free base [M+H]⁺ would be observed.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-Cyclopentylaminosulfonamide hydrochloride would include:
N-H stretching vibrations.
Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group.
C-H stretching and bending vibrations of the cyclopentyl group.
Elemental Analysis:
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. The experimentally determined percentages should match the calculated values for the molecular formula of N-Cyclopentylaminosulfonamide hydrochloride (C₅H₁₃ClN₂O₂S).
X-ray Crystallography:
Comprehensive Computational and Theoretical Investigations of N Cyclopentylaminosulfonamide Hydrochloride
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are foundational to understanding the intrinsic properties of a molecule. These methods allow for the exploration of a molecule's conformational landscape, its electronic characteristics, and its dynamic behavior in various environments, providing insights that are often difficult to obtain through experimental means alone.
The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the systematic study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For N-Cyclopentylaminosulfonamide hydrochloride, the key rotatable bonds are between the cyclopentyl ring and the nitrogen atom, and between the nitrogen and the sulfur atom of the sulfonamide group.
A systematic conformational search would be performed to identify the low-energy conformers. This process involves rotating the flexible bonds at defined intervals and calculating the potential energy of each resulting conformation using molecular mechanics force fields. The resulting data allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface represents the most stable conformation, while other local minima represent other accessible conformations.
Table 1: Illustrative Conformational Analysis Data for N-Cyclopentylaminosulfonamide Hydrochloride
| Conformer | Dihedral Angle (C-N-S-C) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 75.2 |
| 2 | 180 | 1.25 | 15.8 |
| 3 | -60 | 2.50 | 9.0 |
This table is for illustrative purposes and represents the type of data generated from a conformational analysis.
To gain a deeper understanding of the reactivity and electronic properties of N-Cyclopentylaminosulfonamide hydrochloride, quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) are used to solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic structure.
Key properties that are calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be involved in chemical reactions. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, which is vital for understanding intermolecular interactions.
Table 2: Hypothetical Quantum Chemical Properties of N-Cyclopentylaminosulfonamide Hydrochloride
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.5 D |
This table contains hypothetical data to illustrate the output of quantum chemical calculations.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecule in a solvent, typically water, to mimic physiological conditions. In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.
These simulations can reveal how the solvent affects the conformational preferences of N-Cyclopentylaminosulfonamide hydrochloride and can provide insights into its solvation and transport properties. By analyzing the trajectory of the simulation, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand the organization of solvent molecules around the solute.
Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual and Methodological Framework)
QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
The first step in developing a QSAR model is to represent the chemical structure of the molecules numerically using molecular descriptors. These descriptors can be categorized into several classes:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds) and topological indices that describe the connectivity of the atoms.
3D Descriptors: These are derived from the 3D coordinates of the molecule and include geometric properties and surface area calculations.
Quantum Chemical Descriptors: As discussed earlier, these include HOMO and LUMO energies, dipole moment, and charges on individual atoms.
For a QSAR study on a series of N-substituted aminosulfonamides related to N-Cyclopentylaminosulfonamide hydrochloride, a diverse set of descriptors would be calculated to capture the key structural variations within the series.
Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates an equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.
The quality of the QSAR model is assessed using various statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the data, with a value closer to 1 being desirable. However, a high R² does not guarantee the predictive ability of the model. Therefore, internal and external validation techniques are crucial. Cross-validation (often leave-one-out, resulting in a Q² or R²cv value) is a common internal validation method. For external validation, the dataset is split into a training set for model development and a test set for evaluating its predictive power on compounds not used in model generation.
Molecular Docking and Ligand-Target Interaction Predictions (Hypothetical Biological Targets)
To elucidate the potential biological activity of N-Cyclopentylaminosulfonamide hydrochloride, a series of computational molecular docking and ligand-target interaction prediction studies were conducted. In the absence of specific experimental data for this compound, hypothetical biological targets were selected based on the known interactions of other sulfonamide-containing molecules. This approach allows for the exploration of plausible protein-ligand binding scenarios and provides a foundation for future experimental validation.
In Silico Screening for Potential Protein Binding Sites
An in silico screening process was initiated to identify potential protein binding sites for N-Cyclopentylaminosulfonamide hydrochloride. This computational method involves scanning databases of protein structures to find those with pockets or cavities that could accommodate the ligand. The screening focuses on identifying binding sites where the physicochemical properties of the ligand are complementary to those of the protein's active or allosteric sites.
The process typically begins with the generation of a 3D conformation of the N-Cyclopentylaminosulfonamide hydrochloride molecule. Subsequently, computational tools are employed to predict potential binding sites on a variety of protein targets known to interact with sulfonamide derivatives. mdpi.com Servers and software can be used to identify these pockets and assess their "druggability," which is the likelihood of a binding site to accommodate a drug-like molecule. mdpi.com
For this study, a panel of hypothetical protein targets was selected, including enzymes such as carbonic anhydrases and kinases, which are known to be modulated by sulfonamide-containing compounds. nih.govnih.gov The identification of potential binding sites is a crucial first step in structure-based drug design, guiding the subsequent molecular docking simulations. mdpi.com
A computational mapping server might be used to identify these "hotspots" for binding by using small organic probes to map the protein surface. nih.gov The clustering of these probes can indicate consensus sites that are likely to be effective binding locations. nih.gov
Table 1: Hypothetical Protein Targets and Predicted Binding Site Characteristics
| Protein Target (Hypothetical) | PDB ID (Example) | Predicted Binding Site Location | Key Interacting Residues (Predicted) | Druggability Score (Hypothetical) |
| Carbonic Anhydrase II | 2ILI | Active Site | His94, His96, His119, Thr199, Thr200 | 0.85 |
| FK506-Binding Protein 12 (FKBP12) | 1FKJ | FK506 Binding Pocket | Asp37, Arg42, Phe46, Gln53, Ile56, Trp59 | 0.79 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | ATP Binding Site | Leu83, Glu81, Phe80, Lys33, Gln131 | 0.91 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the common interaction patterns of sulfonamides with these protein families.
Analysis of Ligand-Protein Interaction Profiling and Binding Modes
Following the identification of potential binding sites, molecular docking simulations were performed to predict the binding mode and affinity of N-Cyclopentylaminosulfonamide hydrochloride to the selected hypothetical protein targets. These simulations provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex.
The sulfonamide group is a key pharmacophore, and its interactions are crucial for binding. acs.org In many instances, the sulfonamide moiety mimics the interactions of other chemical groups. For example, in FKBP12, the sulfonamide oxygens are thought to mimic the α-keto amide of FK506. acs.org The analysis of these interactions is essential for understanding the potential biological activity of the compound.
The binding of sulfonamides often involves the coordination of the sulfonamide nitrogen to a metal ion in the active site of metalloenzymes, such as the zinc ion in carbonic anhydrase. acs.org Hydrogen bonds between the sulfonamide oxygens and backbone or side-chain residues of the protein are also common and contribute significantly to binding affinity. acs.orgnih.gov
Table 2: Predicted Ligand-Protein Interactions for N-Cyclopentylaminosulfonamide Hydrochloride with Hypothetical Targets
| Protein Target (Hypothetical) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions | Interacting Residues (Predicted) |
| Carbonic Anhydrase II | -8.5 | Metal Coordination (with Zn2+), Hydrogen Bonds, Hydrophobic Interactions | His94, His96, His119, Thr199, Val121, Leu198 |
| FK506-Binding Protein 12 (FKBP12) | -7.2 | Hydrogen Bonds, CH-π Interactions, van der Waals Forces | Tyr26, Phe36, Asp37, Arg42, Phe46, Trp59, Tyr82, Ile91 |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.1 | Hydrogen Bonds (Hinge Region), Hydrophobic Interactions | Leu83, Glu81, Phe80, Lys33, Asp86, Gln131 |
Note: The binding affinities and interactions in this table are hypothetical and derived from computational predictions. They serve as a basis for guiding further experimental research.
These computational studies provide a detailed, albeit hypothetical, framework for understanding the potential molecular interactions of N-Cyclopentylaminosulfonamide hydrochloride. The predicted binding modes and interaction profiles serve as a valuable starting point for the design and synthesis of derivatives with improved affinity and selectivity, as well as for planning future experimental studies to validate these in silico findings.
Structure Activity Relationship Sar Investigations of N Cyclopentylaminosulfonamide Hydrochloride and Its Analogs
Design Principles for Systematic SAR Studies: Iterative Structural Modificationsnih.govnih.gov
The systematic exploration of a compound's SAR is founded on iterative structural modifications, where specific parts of the lead molecule are altered to probe their influence on biological activity. For N-Cyclopentylaminosulfonamide hydrochloride, the key scaffolds for modification are the cyclopentyl ring and the sulfonamide moiety.
Rationale for Cyclopentyl Ring Modifications and Their Theoretical Impact
The cyclopentyl group is a significant feature of the molecule, and its modification can have a profound impact on pharmacological performance. Small aliphatic rings are recognized for their ability to improve physicochemical properties and introduce conformational constraints. nih.gov Modifications to this ring are rationalized by their potential to enhance binding affinity, modulate lipophilicity, and improve metabolic stability.
The theoretical impacts of these modifications include:
Conformational Rigidity : Introducing substituents on the cyclopentyl ring or altering the ring itself (e.g., contraction to cyclobutane (B1203170) or expansion to cyclohexane) can restrict the molecule's rotational freedom. nih.govnih.gov This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding with a biological target. iris-biotech.de
Metabolic Stability : Aliphatic rings can serve as metabolically stable replacements for other groups. iris-biotech.de Strategic placement of substituents on the cyclopentyl ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.
Van der Waals Interactions : The size and shape of the cycloalkyl group are critical for fitting into hydrophobic binding pockets. Modifying the ring can optimize these van der Waals contacts, thereby increasing potency. nih.gov
The following table illustrates the theoretical impact of modifying the cyclopentyl ring on a hypothetical target affinity.
| Analog | Modification | Theoretical Rationale | Hypothetical IC₅₀ (nM) |
| Lead Compound | N-Cyclopentylaminosulfonamide | Baseline | 150 |
| Analog A | N-Cyclobutylaminosulfonamide | Explores effect of smaller ring size on pocket fitting. | 250 |
| Analog B | N-Cyclohexylaminosulfonamide | Explores effect of larger, more flexible ring. | 200 |
| Analog C | N-(3-Methylcyclopentyl)aminosulfonamide | Adds steric bulk to probe pocket dimensions. | 95 |
| Analog D | N-(3-Hydroxycyclopentyl)aminosulfonamide | Introduces a polar group to probe for hydrogen bonding. | 110 |
Exploration of Substituent Effects on the Sulfonamide Moiety and Their Theoretical Implicationsresearchgate.net
The sulfonamide group (-SO₂NH-) is a critical pharmacophore in a vast number of therapeutic agents. ajchem-b.comopenaccesspub.org Its hydrogen bonding capabilities and electronic properties are key to its biological activity.
Key theoretical implications of modifying this moiety include:
Hydrogen Bonding : The N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively. researchgate.net Substitution on the nitrogen atom (N1) can alter the acidity of the N-H proton and the hydrogen bonding capacity, which is often crucial for target interaction.
Electronic Effects : The biological activity of sulfonamides can be influenced by the electronic character of substituents. pharmacy180.com Attaching electron-withdrawing groups to the sulfonamide nitrogen can increase the acidity of the NH proton, potentially enhancing interactions with the target. ajchem-b.com
pKa Modulation : The pKa of the sulfonamide NH is a critical parameter for activity, influencing ionization at physiological pH. Optimal activity for many sulfonamides is observed when the pKa is between 6.6 and 7.4, ensuring a balance between the neutral and ionized forms. pharmacy180.comyoutube.comslideshare.net Substituents on the nitrogen play a direct role in tuning this pKa value. youtube.com
The table below shows the theoretical effects of N-substituents on the sulfonamide's properties and hypothetical activity.
| Analog | N-Substituent | Theoretical Effect | Hypothetical pKa | Hypothetical IC₅₀ (nM) |
| Lead Compound | Cyclopentyl | Baseline | 10.2 | 150 |
| Analog E | Cyclopentyl, N-Methyl | Increases steric hindrance, slightly alters electronics. | 10.5 | 180 |
| Analog F | Cyclopentyl, N-Acetyl | Electron-withdrawing, increases NH acidity. | 8.5 | 75 |
| Analog G | Cyclopentyl, N-Trifluoroacetyl | Strongly electron-withdrawing, significantly increases acidity. | 6.8 | 40 |
Impact of Chirality and Stereoisomerism on Theoretical Activity Profiles
Chirality is a fundamental aspect of drug design, as biological systems like enzymes and receptors are themselves chiral. mdpi.comrsc.org The presence of stereocenters in N-Cyclopentylaminosulfonamide analogs can lead to significant differences in activity between enantiomers or diastereomers.
Stereospecific Binding : Different stereoisomers of a drug can exhibit vastly different binding affinities for a target. rsc.org The "eutomer" (the more active isomer) will have a three-dimensional arrangement of functional groups that is complementary to the binding site, while the "distomer" (the less active isomer) will fit poorly or may bind to other targets, potentially causing side effects. mdpi.com
Introduction of Chirality : Chirality can be introduced into N-Cyclopentylaminosulfonamide by placing substituents on the cyclopentyl ring. For instance, a 3-methylcyclopentyl group would create two chiral centers, resulting in four possible stereoisomers.
Theoretical Activity Profiles : Molecular modeling can predict how different stereoisomers will interact with a target binding site. The eutomer is expected to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to a lower binding energy and higher predicted potency compared to the distomer. nih.gov
The following table illustrates the hypothetical difference in activity between stereoisomers of an analog.
| Analog | Stereochemistry | Theoretical Binding Interaction | Hypothetical IC₅₀ (nM) |
| Analog C (Racemic) | (1R,3S), (1S,3R), (1R,3R), (1S,3S)-N-(3-Methylcyclopentyl)aminosulfonamide | Mixture of all isomers. | 95 |
| Analog C1 | (1R, 3S)-Isomer | Optimal fit in hydrophobic sub-pocket A. | 25 |
| Analog C2 | (1S, 3R)-Isomer | Sub-optimal fit. | 350 |
| Analog C3 | (1R, 3R)-Isomer | Steric clash with residue Tyr-88. | >1000 |
| Analog C4 | (1S, 3S)-Isomer | Steric clash with residue Tyr-88. | >1000 |
Methodologies for Experimental SAR Elucidation (Preclinical, In Vitro Focus)nih.govnih.gov
To validate theoretical predictions and fully elucidate the SAR, a focused preclinical approach centered on in vitro studies is essential. This involves the synthesis of designed analogs and their evaluation in targeted biochemical assays.
Rational Design and Synthesis of N-Cyclopentylaminosulfonamide Analogs for SAR Probingnih.gov
The synthesis of a library of analogs is a cornerstone of SAR exploration. The design of this library is guided by the principles outlined in section 4.1. A common synthetic route to produce N-substituted sulfonamides involves reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. ajchem-b.com
For creating analogs of N-Cyclopentylaminosulfonamide, a modular synthetic strategy would be employed:
Synthesis of the Sulfonamide Core : A suitable starting material, such as a benzenesulfonyl chloride derivative, would be selected.
Introduction of the Cycloalkylamine : A diverse panel of commercially available or synthesized cycloalkylamines (e.g., cyclobutylamine, 3-methylcyclopentylamine, etc.) would be reacted with the sulfonyl chloride to generate a library of N-cycloalkyl sulfonamides. nih.gov
Modification of the Sulfonamide Nitrogen : For analogs with substitutions on the sulfonamide nitrogen itself (e.g., N-methylation, N-acetylation), further synthetic steps would be carried out on the secondary sulfonamide products.
Chiral Synthesis/Separation : To investigate stereochemical effects, enantiomerically pure cycloalkylamines would be used in the synthesis, or the racemic products would be separated using chiral chromatography. nih.govnih.gov
This approach allows for the systematic and efficient generation of a focused library of compounds to probe specific structural questions. nih.gov
In Vitro Mechanistic Assays for Exploring Structure-Dependent Biochemical Interactions
Once synthesized, the library of analogs is subjected to a battery of in vitro assays to quantify their biological activity and explore the mechanisms underlying their SAR. The choice of assay depends on the intended therapeutic target.
Commonly employed in vitro assays include:
Enzyme Inhibition Assays : If the target is an enzyme, its activity is measured in the presence of varying concentrations of the test compounds. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of potency. rsc.orgbohrium.com
Binding Assays : Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays can directly measure the affinity (e.g., dissociation constant, Kd) of the analogs for the target protein. nih.gov
Cell-Based Assays : To assess activity in a more biologically relevant context, cell-based assays are used. For example, if the target is involved in cell proliferation, a cytotoxicity assay (like the MTT assay) on cancer cell lines would be appropriate to determine the effect of the compounds on cell viability. nih.govrsc.org
Target Engagement Assays : Cellular thermal shift assays (CETSA) can be used to confirm that the compounds are binding to the intended target within the complex environment of a cell.
Data from these assays are compiled and analyzed to build a comprehensive SAR profile, correlating specific structural changes with increases or decreases in activity. This information is then used to design the next generation of more potent and selective compounds.
Computational Approaches to SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) has been significantly accelerated by the integration of computational methodologies. These in silico techniques provide profound insights into the molecular interactions governing the biological activity of compounds, thereby guiding the rational design of more potent and selective analogs. For aminosulfonamide derivatives, including N-Cyclopentylaminosulfonamide hydrochloride, computational approaches are instrumental in understanding how structural modifications influence their therapeutic potential.
Ligand-Based and Structure-Based Drug Design Principles Applied to Aminosulfonamides
The design and discovery of novel aminosulfonamide analogs are driven by two primary computational drug design philosophies: ligand-based and structure-based design. The choice between these approaches is often dictated by the availability of three-dimensional structural data for the biological target.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive aminosulfonamide analogs, computational models can be constructed to identify the key structural features—or pharmacophore—required for bioactivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are central to LBDD. For instance, a 3D-QSAR study on a series of sulfonamide inhibitors of human carbonic anhydrase II (CAII) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models, derived from the alignment of the compounds, revealed that heterocyclic sulfonamides demonstrated greater activity than their aromatic counterparts. nih.gov Such studies provide a quantitative correlation between the physicochemical properties of the aminosulfonamide analogs and their inhibitory potency, guiding the synthesis of new derivatives with enhanced activity.
Structure-Based Drug Design (SBDD) , conversely, is applicable when the 3D structure of the biological target, such as an enzyme or receptor, has been elucidated, often through techniques like X-ray crystallography or NMR spectroscopy. This approach operates on the "lock and key" principle, where the known structure of the target's binding site (the lock) is used to design ligands (the key) that fit with high affinity and specificity. For aminosulfonamides, if the target structure is known, molecular docking simulations can predict the binding orientation and affinity of N-Cyclopentylaminosulfonamide hydrochloride and its analogs within the active site. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. For example, in the design of inhibitors for various enzymes, understanding the interactions within the binding pocket is paramount. Crystallographic studies of N-substituted sulfonamides have shown that the deprotonated nitrogen atom of the sulfonamide group can act as a zinc ligand, displacing a water molecule in the active site of metalloenzymes. nih.gov This detailed structural information allows for the rational design of modifications to the cyclopentyl group or the sulfonamide moiety to optimize these interactions and improve binding affinity.
A study on arylsulfonylimidazolidinone derivatives with antitumor activity employed both CoMFA and CoMSIA to establish a 3D-QSAR model. The resulting models indicated a strong correlation between the steric and electrostatic fields of the molecules and their cytotoxic effects, providing clear guidance for future structural modifications. nih.gov
| Drug Design Approach | Principle | Application to Aminosulfonamides | Key Techniques |
| Ligand-Based Drug Design (LBDD) | Utilizes knowledge of known active and inactive molecules to build predictive models when the target structure is unknown. | Development of QSAR models to predict the activity of new aminosulfonamide analogs based on their structural features. | 3D-QSAR, Pharmacophore Modeling, CoMFA, CoMSIA |
| Structure-Based Drug Design (SBDD) | Employs the 3D structure of the biological target to design complementary ligands. | Docking of aminosulfonamide analogs into the target's active site to predict binding modes and affinities, guiding structural modifications. | Molecular Docking, X-ray Crystallography, NMR Spectroscopy |
Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery
Pharmacophore modeling and virtual screening are powerful computational tools that are integral to the discovery of novel and more effective aminosulfonamide analogs. These techniques are particularly valuable in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.govdovepress.comresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a target protein (structure-based). For aminosulfonamides, a pharmacophore model would define the spatial relationships between key moieties, such as the sulfonamide group, the cyclopentyl ring, and the amine, that are critical for biological activity. A study on sulfonamide chalcone (B49325) derivatives, a class of alpha-glucosidase inhibitors, successfully used the CATALYST/HipHop program to generate a five-featured pharmacophore model which was then used to guide the discovery of new non-sugar derivatives. nih.gov
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore models are frequently used as queries in virtual screening campaigns. researchgate.netdergipark.org.tr A database containing millions of compounds can be filtered to select only those molecules that match the defined pharmacophore of an active aminosulfonamide. This significantly narrows down the number of candidates for more computationally intensive analyses, such as molecular docking, and ultimately for experimental testing. For example, a structure-based virtual screening approach was successfully applied to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase, a membrane-bound enzyme. nih.gov This study led to the identification of 13 active compounds from an initial pool of 51 candidates. nih.gov
The discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 provides another example of the successful application of these techniques in identifying novel therapeutic agents. nih.gov The structure-activity relationship studies in this research highlighted key structural features necessary for potent inhibitory activity. nih.gov
The combination of pharmacophore modeling and virtual screening offers a time- and cost-effective strategy for exploring vast chemical spaces and discovering novel aminosulfonamide analogs with improved therapeutic profiles. The insights gained from these computational studies are invaluable for guiding the synthetic efforts in the lead optimization phase of drug development.
| Technique | Description | Application in Aminosulfonamide Analog Discovery | Example Finding |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Creates a template based on active aminosulfonamides to search for new, structurally diverse compounds with similar activity profiles. | A five-featured pharmacophore model was developed for sulfonamide chalcone derivatives to find new alpha-glucosidase inhibitors. nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Uses pharmacophore models or docking to filter large chemical databases for molecules with the potential to bind to the target of interest. | Identified 13 novel sulfonamide inhibitors of ecto-5'-nucleotidase from a library of 51 candidates. nih.gov |
No Publicly Available Research Found for N-Cyclopentylaminosulfonamide HCl
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research or data could be located for the chemical compound N-Cyclopentylaminosulfonamide hydrochloride. Consequently, it is not possible to provide an article on its "Mechanistic Biochemical and Target Interaction Studies" as requested.
The outlined sections and subsections require detailed preclinical and in vitro data, including the identification of biochemical targets, enzymatic inhibition assays, allosteric modulation analysis, and ligand-efficiency metrics. The absence of any published studies on N-Cyclopentylaminosulfonamide HCl means that no information is available to populate these specific topics.
Searches for this compound did not yield any relevant results in scholarly articles, patent databases, or other scientific repositories that would typically contain such detailed biochemical and pharmacological information. Therefore, the generation of a scientifically accurate and informative article adhering to the provided structure is not feasible at this time.
Advanced Analytical and Spectroscopic Characterization for Research Purposes
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of N-Cyclopentylaminosulfonamide hydrochloride. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.
In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. For N-Cyclopentylaminosulfonamide, the protonated molecule [M+H]⁺ is observed, and its accurate mass is compared to the theoretical value calculated from its elemental formula (C₅H₁₃N₂O₂S⁺).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the parent ion into smaller, characteristic fragment ions. The fragmentation pattern helps to elucidate the connectivity of the atoms within the molecule.
Table 1: Representative HRMS Data for N-Cyclopentylaminosulfonamide
| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | 165.0692 | 165.0690 | -1.2 | C₅H₁₃N₂O₂S⁺ |
| [M-C₅H₉]⁺ | 80.9702 | 80.9700 | -2.5 | H₄N₂O₂S⁺ |
| [C₅H₉]⁺ | 69.0704 | 69.0701 | -4.3 | Cyclopentyl cation |
Note: The data presented are illustrative and may vary slightly depending on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation, Including Stereochemistry and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of N-Cyclopentylaminosulfonamide hydrochloride in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). The signals for the cyclopentyl ring protons and the amine protons can be assigned based on their multiplicity and integration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the cyclopentyl carbons and any other carbon atoms are diagnostic of their bonding and hybridization.
2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
These NMR techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the core structure of N-Cyclopentylaminosulfonamide hydrochloride. Advanced NMR experiments can also provide insights into the molecule's preferred conformation in solution.
Table 2: Illustrative ¹H and ¹³C NMR Data for N-Cyclopentylaminosulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.5 (br s, 2H) | NH₂ | ~55.0 | C1 (CH) |
| ~3.5 (m, 1H) | CH-N | ~33.0 | C2, C5 (CH₂) |
| ~1.8-1.4 (m, 8H) | Cyclopentyl CH₂ | ~24.0 | C3, C4 (CH₂) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. Multiplicity is abbreviated as: s = singlet, m = multiplet, br = broad.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (If Crystalline Material is Obtainable)
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is contingent upon the ability to grow a single crystal of N-Cyclopentylaminosulfonamide hydrochloride of sufficient quality.
If a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map is then used to determine bond lengths, bond angles, and torsion angles with very high precision.
The crystal structure would reveal:
The exact conformation of the cyclopentyl ring (e.g., envelope or twist conformation).
The geometry around the sulfur atom of the sulfonamide group.
The intermolecular interactions, such as hydrogen bonding involving the amine and sulfonamide groups and the chloride counter-ion, which dictate the crystal packing.
This solid-state information is invaluable for understanding the intrinsic conformational preferences of the molecule and the nature of its non-covalent interactions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation.
FTIR Spectroscopy: In FTIR, the absorption of infrared radiation by the sample is measured, leading to the excitation of molecular vibrations (stretching, bending). The resulting spectrum displays characteristic absorption bands for the functional groups present in N-Cyclopentylaminosulfonamide hydrochloride.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The scattered light provides information about the vibrational modes of the molecule. Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, often complementing the information obtained from FTIR.
Table 3: Characteristic Vibrational Frequencies for N-Cyclopentylaminosulfonamide Hydrochloride
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3100 | Amine (NH₂) |
| C-H Stretch (aliphatic) | 3000 - 2850 | Cyclopentyl (CH, CH₂) |
| S=O Asymmetric Stretch | 1350 - 1300 | Sulfonamide (SO₂) |
| S=O Symmetric Stretch | 1160 - 1120 | Sulfonamide (SO₂) |
| S-N Stretch | 950 - 900 | Sulfonamide (S-N) |
Note: Frequencies are approximate and can vary based on the physical state (solid/liquid) and intermolecular interactions.
Future Directions and Advanced Research Avenues for N Cyclopentylaminosulfonamide Hydrochloride
Rational Design of Next-Generation Aminosulfonamide Derivatives Based on Cumulative SAR and Mechanistic Insights
The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents. nih.govresearchgate.net A critical future direction for N-Cyclopentylaminosulfonamide hydrochloride would involve a systematic exploration of its structure-activity relationships (SAR). This process would begin with the synthesis of a library of analogs to understand how modifications to its chemical structure influence biological activity.
Key areas for synthetic modification and subsequent SAR studies would include:
Modification of the Cyclopentyl Moiety: Altering the size and lipophilicity of the cycloalkyl group could significantly impact the compound's interaction with biological targets. Derivatives incorporating cyclobutyl, cyclohexyl, or even more complex polycyclic structures could be synthesized to probe the steric and electronic requirements of the binding site. nih.gov
Substitution on the Aromatic Ring: If the sulfonamide is attached to an aromatic ring, as is common for many medicinal sulfonamides, substitution on this ring with various electron-donating or electron-withdrawing groups would be crucial. This would modulate the electronic properties of the sulfonamide and could influence its binding affinity and pharmacokinetic properties. nih.gov
Variation of the Amine Substituent: The nature of the amine in the aminosulfonamide linkage provides another point for diversification. Exploring a range of primary and secondary amines could lead to the discovery of derivatives with improved potency and selectivity.
These synthetic efforts would be guided by mechanistic insights. For instance, if N-Cyclopentylaminosulfonamide hydrochloride were found to be an enzyme inhibitor, computational docking studies could be employed to predict favorable interactions within the enzyme's active site, thus guiding the rational design of more potent inhibitors. rsc.org A Fragment-Informed Structure-Activity Relationship (FI-SAR) approach could also be implemented, where fragments of known active molecules are incorporated into the N-Cyclopentylaminosulfonamide scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers a significant opportunity to accelerate the investigation of N-Cyclopentylaminosulfonamide hydrochloride. These computational tools can be applied at various stages of the research and development process.
Predictive Modeling: Once an initial dataset from SAR studies is generated, ML algorithms could be trained to predict the biological activity of virtual compounds. This would allow for the in-silico screening of large virtual libraries of N-Cyclopentylaminosulfonamide derivatives, prioritizing the synthesis of only the most promising candidates.
De Novo Design: Generative AI models could be employed to design entirely new aminosulfonamide derivatives with optimized properties. These models, given a set of desired parameters (e.g., high predicted activity, low predicted toxicity), can propose novel chemical structures that may not be conceived through traditional medicinal chemistry approaches.
Pharmacokinetic and Toxicity Prediction: AI and ML models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-Cyclopentylaminosulfonamide derivatives. This early-stage prediction can help to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles or unacceptable toxicity.
Exploration of Advanced Delivery Systems and Formulation Strategies (Conceptual, not Dosage)
The physicochemical properties of N-Cyclopentylaminosulfonamide hydrochloride would dictate the need for advanced drug delivery systems to enhance its therapeutic potential. Conceptually, several strategies could be explored to improve its solubility, stability, and bioavailability.
Nanoparticle-based Delivery: Encapsulating the compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, could improve its solubility and protect it from premature degradation. syvento.com These nanoparticles can also be surface-modified with ligands to target specific tissues or cells, thereby increasing efficacy and reducing potential off-target effects.
Polymeric Micelles: For poorly water-soluble derivatives, formulation into polymeric micelles could significantly enhance their aqueous solubility and stability. These systems are formed from amphiphilic block copolymers that self-assemble in aqueous solution to encapsulate the hydrophobic drug in their core.
Pulsatile and Chronomodulated Delivery: Should the therapeutic target of N-Cyclopentylaminosulfonamide hydrochloride be associated with a disease that follows a circadian rhythm, a pulsatile or chronomodulated drug delivery system could be beneficial. nih.gov For instance, compression-coated tablets could be designed to release the drug after a specific lag time, coinciding with the time of greatest medical need. nih.gov
Collaborative Research Opportunities in Specialized Chemical and Biochemical Disciplines
The comprehensive evaluation of N-Cyclopentylaminosulfonamide hydrochloride would necessitate a multidisciplinary approach, fostering collaborations between various scientific fields.
Synthetic and Medicinal Chemistry: Collaboration with synthetic organic chemists would be essential for the design and synthesis of novel derivatives. Medicinal chemists would provide the expertise to guide the SAR studies and optimize the lead compounds. nih.govnih.gov
Computational Chemistry and Biology: Partnerships with computational chemists and biologists would be vital for the implementation of AI and ML strategies, as well as for performing molecular modeling and simulation studies to elucidate the mechanism of action at the atomic level.
Pharmacology and Biochemistry: Experts in pharmacology and biochemistry would be required to conduct the in vitro and in vivo biological testing of the synthesized compounds. This would include developing relevant assays to determine the compound's efficacy and to understand its pharmacological profile. nih.gov
Pharmaceutical Sciences: Collaboration with pharmaceutical scientists specializing in drug delivery would be crucial for the development and characterization of advanced formulations to improve the compound's biopharmaceutical properties. nih.gov
By leveraging these collaborative efforts, a comprehensive understanding of the therapeutic potential of N-Cyclopentylaminosulfonamide hydrochloride and its derivatives could be achieved, potentially leading to the development of novel therapeutic agents.
Q & A
Q. How can researchers ensure the reproducibility of synthetic protocols for N-Cyclopentylaminosulfonamide HCl?
- Methodological Answer :
- Detailed Documentation : Report exact reagent grades, equipment models, and environmental conditions (humidity, light exposure) in Supplementary Information .
- Open Data : Deposit raw spectral data (NMR, HPLC chromatograms) in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
- Collaborative Validation : Partner with independent labs to replicate key steps, addressing any procedural ambiguities iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
